molecular formula C9H12N2O2 B580597 Methyl 2-(methyl(pyridin-2-yl)amino)acetate CAS No. 1250236-70-4

Methyl 2-(methyl(pyridin-2-yl)amino)acetate

Cat. No.: B580597
CAS No.: 1250236-70-4
M. Wt: 180.207
InChI Key: WMVHRPVEMXIEQQ-UHFFFAOYSA-N
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Description

Methyl 2-(methyl(pyridin-2-yl)amino)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .

Mechanism of Action

Target of Action

Methyl 2-(methyl(pyridin-2-yl)amino)acetate, also known as N-Methyl-N-(2-pyridyl)glycine Methyl Ester, is a compound that has been found to have potential biological activitiesSimilar compounds, such as 2-aminopyrimidine derivatives, have been tested for their in vitro activities against organisms likeTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are causative agents of sleeping sickness and malaria, respectively .

Mode of Action

It is known that the compound is an intermediate in the synthesis of other compounds

Biochemical Pathways

Similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect the biochemical pathways of these organisms.

Pharmacokinetics

The compound’s boiling point is 103 °c/05 mmHg (lit), and it has a density of 1119 g/mL at 25 °C (lit) . These properties may influence its bioavailability.

Result of Action

Similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may have a significant impact on the cellular functions of these organisms.

Action Environment

The compound should be stored in an inert atmosphere at room temperature . This suggests that certain environmental conditions, such as temperature and atmospheric composition, may influence the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methyl(pyridin-2-yl)amino)acetate typically involves the reaction of pyridine derivatives with methylating agents. One common method includes the reaction of 2-aminopyridine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts such as palladium or copper can facilitate the reaction under milder conditions, reducing the overall energy consumption and production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methyl(pyridin-2-yl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds. These products have diverse applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-(methyl(pyridin-2-yl)amino)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Pyridine derivatives, including this compound, are explored for their potential use in developing new drugs for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both methyl and pyridine groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

Methyl 2-(methyl(pyridin-2-yl)amino)acetate, with the CAS number 1250236-70-4, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

C9H12N2O2\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2

This compound features a pyridine ring, which is known for its role in various biological activities due to its ability to interact with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity
    • In studies investigating its antitumor potential, this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that this compound reduced the viability of the MDA-MB-231 triple-negative breast cancer cell line by approximately 55% at a concentration of 10 µM after three days of treatment .
    • In vivo studies using xenograft models further confirmed its efficacy, indicating a promising role as an anticancer agent.
  • Antimicrobial Activity
    • The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains, including Bacillus subtilis and Escherichia coli .
    • Additionally, it showed antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial effects.
  • Mechanisms of Action
    • The mechanisms underlying the biological activities of this compound involve interaction with specific receptors and enzymes. For instance, it has been noted to act as an antagonist at certain receptor sites, which may contribute to its antitumor effects .
    • Furthermore, its structural composition allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity and selectivity.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentration (µM)EffectReference
AntitumorMDA-MB-231 (breast cancer)1055% viability reduction
AntibacterialBacillus subtilis4.69Moderate activity
AntifungalCandida albicans16.69Moderate activity

Properties

IUPAC Name

methyl 2-[methyl(pyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(7-9(12)13-2)8-5-3-4-6-10-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVHRPVEMXIEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733938
Record name Methyl N-methyl-N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250236-70-4
Record name Methyl N-methyl-N-pyridin-2-ylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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